Structural Uniqueness: The Ortho-Chlorobenzylsulfonyl-1H-Indol-1-yl-Furan-2-ylmethyl Acetamide Triad Is Not Commercially Duplicated
At the time of analysis, the exact combination of the 2-chlorobenzylsulfonyl group at C3, the N-1 acetamide linker, and the furan-2-ylmethyl terminal group present in CAS 894029-84-6 is not shared by any other catalogued analog with published biological activity in major databases (ChEMBL, PubChem BioAssay, BindingDB) [1]. The closest structural neighbors—N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide (CAS 895999-00-5) and 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide (CAS 891092-75-4)—differ in the terminal amide substituent. This structural uniqueness is supported by class-level patent data indicating that sulfonyl indole substitution patterns are key drivers of biological selectivity [2].
| Evidence Dimension | Chemical Structure (Terminal Amide Substituent) |
|---|---|
| Target Compound Data | Furan-2-ylmethyl group (CAS 894029-84-6) |
| Comparator Or Baseline | Benzyl group (CAS 895999-00-5); p-tolyl group (CAS 891092-75-4); no terminal substituent variation identified with published bioactivity data |
| Quantified Difference | N/A — No shared bioactivity assay context available; structural uniqueness confirmed by absence of data overlap |
| Conditions | Public domain chemical databases (ChEMBL, PubChem, BindingDB) as of May 2026 |
Why This Matters
When no biological data exist for any analog, structural uniqueness becomes the primary procurement criterion for chemical biology probe development, as it maximizes the probability of uncovering novel target interactions.
- [1] PubChem, ChEMBL, and BindingDB databases. Search conducted May 2026 for the InChIKey MXTUBBUJFYQJBL-UHFFFAOYSA-N and structural analogs. View Source
- [2] Srivari Chandrasekhar, et al., Indole (sulfonyl) n-hydroxy benzamide derivatives as selective HDAC inhibitors. US Patent US11098030B2, August 6, 2018 (Granted July 27, 2021). https://patents.justia.com/patent/11098030. View Source
